![molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8](/img/structure/B1591031.png)
5-Chlorobenzo[d]thiazole
Overview
Description
5-Chlorobenzo[d]thiazole is a chemical compound with the linear formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of this compound involves the preparation of starting triazoles from commercially available precursors, as well as their conversion to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative .Molecular Structure Analysis
The molecular structure of this compound is analyzed using steric and electrostatic potential fields calculated at each lattice intersection of a regularly spaced grid of 1.0Å .Chemical Reactions Analysis
This compound derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase . Two compounds, MHY884 and MHY966, showed promising results, indicating that the 5-chlorobenzo[d]thiazolyl scaffold could be a potent inhibitor .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.63 . It is a solid substance that should be stored in a refrigerator . The exact physical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of compounds derived from 5-Chlorobenzo[d]thiazole demonstrated moderate to excellent activity against selected bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Mycobacterium tuberculosis, Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017). This suggests the potential of this compound derivatives as antimicrobial and antifungal agents.
Anticancer Activity
Thiazole derivatives, including those incorporating the this compound moiety, have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic activities against various cancer cell lines, indicating their promise as anticancer agents (Ansari et al., 2019).
Corrosion Inhibition
This compound derivatives have been explored as corrosion inhibitors for metals. These studies highlight the potential of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Bentiss et al., 2007).
Broad Biological Activities
Research has underscored the broad spectrum of biological activities possessed by thiazole and its derivatives, including this compound. These compounds have been found to have antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects, making them of significant interest in medicinal chemistry for the development of new therapeutic agents (Borcea et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-Chlorobenzo[d]thiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis, which is produced only by melanocytic cells . The inhibition of tyrosinase has been explored as a therapeutic strategy for diseases related to melanin production .
Mode of Action
This compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition results in a decrease in the production of melanin, a pigment responsible for skin color . The compounds MHY884 and MHY966, which are 5-chlorobenzo[d]thiazolyl compounds, have shown high mushroom tyrosinase inhibition and potent inhibitory effects on melanogenesis through the modulation of tyrosinase .
Biochemical Pathways
The biochemical pathway affected by this compound is the melanin synthesis pathway . The first two steps in this pathway involve the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, this compound disrupts this pathway, leading to a reduction in melanin production .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and a reduction in melanin levels . In particular, the compounds MHY884 and MHY966 effectively inhibited tyrosinase activity and reduced melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) .
Safety and Hazards
5-Chlorobenzo[d]thiazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFYTDPSSFCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559706 | |
Record name | 5-Chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2786-51-8 | |
Record name | 5-Chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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